REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)([CH3:4])([CH3:3])[CH3:2].[Li]C(C)(C)C.Br[CH:21]([OH:23])[CH3:22].[Li]CCCC>C1COCC1>[C:1]([O:5][C:6](=[O:14])[NH:7][C:8]1[CH:13]=[CH:12][N:11]=[CH:10][C:9]=1[CH2:22][CH2:21][OH:23])([CH3:4])([CH3:2])[CH3:3]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
388 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=CC=NC=C1)=O
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)(C)C
|
Name
|
|
Quantity
|
0.21 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)O
|
Name
|
|
Quantity
|
1.44 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
Solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at −78° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solution A was prepared
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
TEMPERATURE
|
Details
|
warmed to −15° C.
|
Type
|
STIRRING
|
Details
|
stirred for 90 minutes
|
Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
STIRRING
|
Details
|
the solution was stirred at −78° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
was recooled to −78° C.
|
Type
|
STIRRING
|
Details
|
Stirred
|
Type
|
TEMPERATURE
|
Details
|
with warming to room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with water
|
Type
|
CUSTOM
|
Details
|
Partitioned between CH2Cl2 and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel with 100% ethyl acetate
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=NC=C1)CCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91 mg | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |